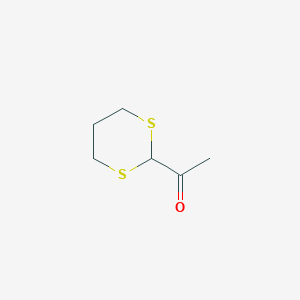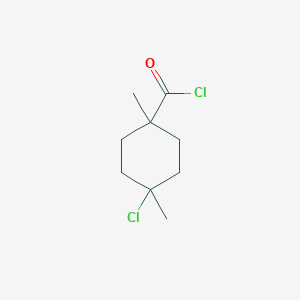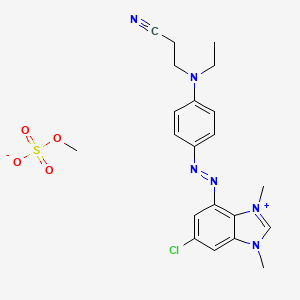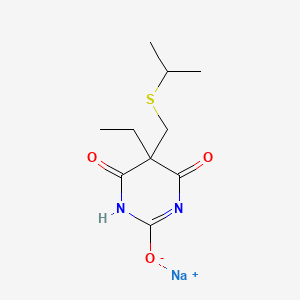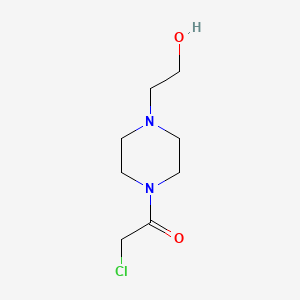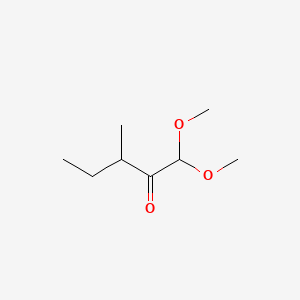
2-Pentanone, 1,1-dimethoxy-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentanone, 1,1-dimethoxy-3-methyl- is an organic compound with the molecular formula C8H16O3. It is also known by its systematic name, 1,1-dimethoxy-3-methyl-pentan-2-one. This compound is a ketone derivative and is characterized by the presence of two methoxy groups attached to the same carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentanone, 1,1-dimethoxy-3-methyl- typically involves the reaction of 3-methyl-2-pentanone with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiketal intermediate, which is then converted to the final product through dehydration.
Industrial Production Methods
On an industrial scale, the production of 2-Pentanone, 1,1-dimethoxy-3-methyl- can be achieved through a similar process, but with optimized conditions to maximize yield and efficiency. This often involves the use of continuous flow reactors and advanced separation techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Pentanone, 1,1-dimethoxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Pentanone, 1,1-dimethoxy-3-methyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Pentanone, 1,1-dimethoxy-3-methyl- involves its interaction with various molecular targets. The ketone group can undergo nucleophilic addition reactions, while the methoxy groups can participate in substitution reactions. These interactions can affect various biochemical pathways and processes, depending on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-pentanone:
2-Pentanone: A simpler ketone without the methyl and methoxy substitutions.
4-Hydroxy-3-methyl-2-pentanone: An intermediate in the synthesis of 3-methyl-2-pentanone.
Uniqueness
2-Pentanone, 1,1-dimethoxy-3-methyl- is unique due to the presence of two methoxy groups on the same carbon atom, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature makes it a valuable compound in various synthetic and industrial applications.
Properties
Molecular Formula |
C8H16O3 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1,1-dimethoxy-3-methylpentan-2-one |
InChI |
InChI=1S/C8H16O3/c1-5-6(2)7(9)8(10-3)11-4/h6,8H,5H2,1-4H3 |
InChI Key |
SLJQWQAYIRMBLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 4-[[4-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B13793241.png)
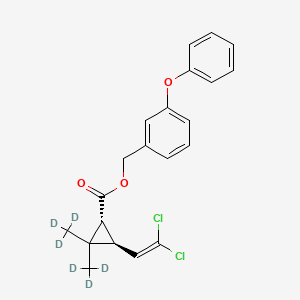
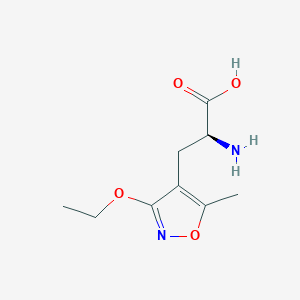
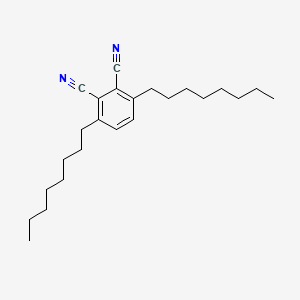
![[4-(6-chloro-1H-benzimidazol-2-yl)piperidin-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B13793261.png)

![Disodium;7-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]naphthalene-1,3-disulfonate](/img/structure/B13793272.png)
